Fotemustine - 92118-27-9

Fotemustine

Catalog Number: EVT-268685
CAS Number: 92118-27-9
Molecular Formula: C9H19ClN3O5P
Molecular Weight: 315.69 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Fotemustine (diethyl-1-[3-(2-chloroethyl)-3-nitrosoureido] ethylphosphonate) is a third-generation chloroethylnitrosourea with demonstrated antitumor activity. [, , ] It is characterized by the presence of a phosphonoalanine group attached to the nitrosourea moiety. [, , ] This structural feature contributes to fotemustine's high lipophilicity, facilitating its passage through cell membranes and the blood-brain barrier. [, , , ] In research settings, fotemustine serves as a valuable tool for investigating tumor cell biology, DNA repair mechanisms, and chemoresistance.

Diethyl (1-isocyanatoethyl)phosphonate (DEP-isocyanate)

Compound Description: Diethyl (1-isocyanatoethyl)phosphonate is a reactive compound and the primary decomposition product of Fotemustine. It is responsible for Fotemustine's cytotoxic effects by depleting glutathione (GSH) levels in cells through conjugation. [, ]

Relevance: DEP-isocyanate is a key metabolite of Fotemustine and directly contributes to its antitumor activity but also its toxicity. Understanding its formation and reactivity is crucial for understanding Fotemustine's mechanism of action. [, ]

Diethyl (1-aminoethyl)phosphonate

Compound Description: This compound is formed from the rapid hydrolysis of DEP-isocyanate in the absence of glutathione. It can further react with DEP-isocyanate, potentially influencing its availability and overall toxicity. []

Relevance: As a direct product of DEP-isocyanate, this compound provides insights into the degradation pathway of Fotemustine. This information can be relevant for optimizing Fotemustine formulations or administration protocols. []

Diethyl [1-(3-nitroso-2-oxoimidazolidin-1-yl)ethyl]-phosphonate

Compound Description: This compound represents a minor decomposition product of Fotemustine formed via dechlorination. []

Relevance: While less prominent than DEP-isocyanate, this compound highlights an alternative degradation pathway of Fotemustine. Investigating its formation and potential biological activity might be relevant for a comprehensive understanding of Fotemustine's metabolism. []

DEP-SG

Compound Description: DEP-SG is the glutathione conjugate of DEP-isocyanate. Although less toxic than Fotemustine, DEP-SG still exhibits cytotoxicity in rat hepatocytes. []

DEP-NAC

Compound Description: DEP-NAC is the N-acetyl-L-cysteine (NAC) conjugate of DEP-isocyanate. It forms rapidly from DEP-SG in the presence of NAC. []

Relevance: The formation of DEP-NAC from DEP-SG highlights the potential of NAC as a chemoprotective agent against Fotemustine-induced toxicity. NAC, by promoting the formation of the less toxic DEP-NAC, could mitigate some of Fotemustine's side effects. []

N-acetyl-L-cysteine (NAC)

Compound Description: N-acetyl-L-cysteine is a glutathione precursor that can prevent Fotemustine-induced hepatotoxicity through its antioxidant effects. It is proposed to achieve this by conjugating with DEP-isocyanate, forming the less toxic DEP-NAC. [, ]

Relevance: NAC's potential to mitigate Fotemustine's hepatotoxicity by replenishing glutathione levels and forming a less toxic conjugate with DEP-isocyanate makes it highly relevant in the context of improving Fotemustine's therapeutic index. [, ]

Thiodiacetic acid (TDA) and TDA sulfoxide

Compound Description: These compounds are significant urinary metabolites of Fotemustine in rats. They are sulfur-containing compounds, suggesting a link to glutathione metabolism. []

Relevance: The identification of TDA and its sulfoxide as urinary metabolites provides insights into the metabolic fate of Fotemustine. These metabolites can potentially serve as biomarkers for Fotemustine exposure or be used to monitor its metabolism in vivo. []

Dacarbazine (DTIC)

Compound Description: Dacarbazine (DTIC) is another alkylating agent used in melanoma treatment. It is often used as a comparator drug in clinical trials with Fotemustine. Some studies suggest that Fotemustine might have a better response rate than DTIC. [, , , ]

Relevance: Comparing Fotemustine to Dacarbazine helps assess its efficacy and safety profile. Understanding the similarities and differences in their mechanisms of action and resistance mechanisms is crucial for treatment selection and optimizing therapeutic strategies. [, , , ]

O6-benzylguanine (BG)

Compound Description: O6-benzylguanine is an inhibitor of the DNA repair enzyme O6-methylguanine DNA-methyltransferase (MGMT). This inhibition enhances the cytotoxicity of Fotemustine and its structurally related nitrososulfamide analogs. []

Relevance: The synergistic interaction between Fotemustine and O6-benzylguanine suggests a potential strategy to overcome MGMT-mediated resistance to Fotemustine. Combining Fotemustine with MGMT inhibitors could enhance its efficacy in MGMT-positive tumors. []

N-methyl-N'-nitro-N-nitrosoguanidine (MNNG)

Compound Description: MNNG is a monofunctional alkylating agent that was used in comparative studies to investigate the mechanism of action of Fotemustine. While both drugs induce DNA damage, they differ in their cell cycle effects and interactions with DNA repair mechanisms. [, ]

Relevance: MNNG serves as a valuable tool to dissect the specific mechanisms of action and resistance associated with Fotemustine. Comparing their effects on cell cycle, DNA repair, and cytotoxicity helps to understand the unique features of Fotemustine as an alkylating agent. [, ]

1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU)

Compound Description: BCNU is a first-generation nitrosourea used as a chemotherapeutic agent, particularly in brain tumors. It shares structural similarities with Fotemustine but differs in its pharmacokinetic properties and blood-brain barrier penetration. [, ]

Relevance: BCNU serves as a reference compound to assess Fotemustine's activity and toxicity profile, particularly in brain tumor models. Comparing their efficacy in preclinical models and clinical settings helps to evaluate the potential advantages of Fotemustine in terms of efficacy, blood-brain barrier penetration, and toxicity. [, ]

Nitrososulfamide analogs of Fotemustine

Compound Description: These analogs represent a novel class of compounds structurally related to Fotemustine. They possess a nitrososulfamide moiety instead of the nitrosourea group, leading to differences in their reactivity and interaction with DNA repair mechanisms. []

Relevance: These analogs offer a promising alternative to Fotemustine, potentially overcoming MGMT-mediated resistance. Their structural similarities to Fotemustine allow for comparisons of their mechanism of action, while the structural variations might translate into improved efficacy and reduced susceptibility to resistance mechanisms. []

Source and Classification

Fotemustine was developed as an antitumor agent, specifically targeting melanoma and other cancers. Its classification as a nitrosourea places it among compounds that exhibit significant cytotoxic properties through DNA alkylation. The compound's efficacy in clinical settings has led to ongoing research into its analogues and derivatives to enhance therapeutic outcomes while minimizing side effects.

Synthesis Analysis

The synthesis of Fotemustine typically involves several steps, employing classical organic chemistry techniques. One notable method includes:

  1. Carbamoylation and Sulfamoylation Reaction: This step introduces the necessary functional groups onto the starting materials.
  2. Deprotection of the Boc Group: The Boc (tert-butyloxycarbonyl) protecting group is removed under acidic conditions.
  3. Kabachnik–Fields Reaction: This multi-component reaction allows for the introduction of phosphonate fragments, crucial for the final structure.
  4. Nitrosation: The final step involves treating the compound with sodium nitrite to form the nitroso derivative, which is essential for its activity.

A recent study described an efficient synthesis route under ultrasonic irradiation, achieving good yields (70-85%) in significantly reduced reaction times (30-60 minutes) compared to traditional methods .

Molecular Structure Analysis

Fotemustine's molecular structure can be described as follows:

  • Molecular Formula: C₇H₁₄ClN₃O₃P
  • Molecular Weight: Approximately 239.63 g/mol
  • Key Functional Groups:
    • A chloroethyl moiety that plays a crucial role in its mechanism of action.
    • A nitrosourea group that contributes to its reactivity with DNA.
    • A phosphonate group that enhances water solubility and bioavailability.

The compound exhibits a complex three-dimensional structure that facilitates interactions with biological macromolecules, particularly DNA.

Chemical Reactions Analysis

Fotemustine undergoes several important chemical reactions:

  1. Alkylation of DNA: The primary reaction involves the formation of a 2-chloroethyl carbonium ion upon hydrolysis in aqueous environments, which subsequently alkylates DNA, leading to cross-linking and cell death .
  2. Decomposition in Aqueous Media: Fotemustine can decompose into electrophilic species that contribute to its antitumor activity.
  3. Sulfamoylation Reactions: Recent studies have explored analogues where modifications in the sulfamide moiety affect biological activity and stability .

These reactions highlight Fotemustine's dual mechanism involving both direct DNA damage and secondary interactions with cellular proteins.

Mechanism of Action

The mechanism of action of Fotemustine primarily revolves around its ability to alkylate DNA:

  • Upon administration, Fotemustine hydrolyzes to release reactive intermediates, including the 2-chloroethyl carbonium ion.
  • This ion covalently binds to nucleophilic sites on DNA bases (especially guanine), forming interstrand cross-links that inhibit DNA replication and transcription.
  • The resulting cellular damage triggers apoptosis or programmed cell death, particularly in rapidly dividing cancer cells.

Research indicates that preincubation of Fotemustine in aqueous solutions can reduce its cytotoxicity due to hydrolysis, emphasizing the importance of its chemical stability for effective therapeutic action .

Physical and Chemical Properties Analysis

Fotemustine possesses several noteworthy physical and chemical properties:

  • Solubility: It is soluble in organic solvents but has limited aqueous solubility, which can affect its bioavailability.
  • Stability: The compound is sensitive to hydrolysis; therefore, it must be handled under controlled conditions to maintain efficacy.
  • Melting Point: Specific melting point data may vary but typically falls within a range indicative of similar nitrosoureas.

These properties are crucial for determining formulation strategies in pharmaceutical applications.

Applications

Fotemustine has significant applications in oncology:

  • Cancer Treatment: Primarily used for treating melanoma, it has shown promise against other solid tumors.
  • Research Applications: Ongoing studies focus on synthesizing analogues with improved efficacy and reduced toxicity profiles. These efforts aim to develop next-generation alkylating agents that retain the beneficial properties of Fotemustine while minimizing adverse effects associated with traditional chemotherapeutics .
Mechanistic Foundations of Fotemustine Activity

Alkylation Dynamics & DNA Cross-Linking Pathways

Fotemustine is a third-generation chloroethylating nitrosourea compound that exerts its cytotoxic effects primarily through DNA alkylation. Upon administration, it undergoes spontaneous hydrolysis in aqueous physiological environments, generating two principal reactive intermediates: a chloroethyl diazonium ion and an isocyanate moiety. The chloroethyl diazonium ion acts as a strong electrophile, targeting nucleophilic sites on DNA bases through monomolecular nucleophilic substitution (SN1) mechanisms. This reaction favors the formation of O⁶-chloroethylguanine (O⁶-ClEtG) adducts due to the high electron density at the O⁶ position of guanine [6] [10].

The O⁶-ClEtG adduct undergoes intramolecular rearrangement, forming N1,O⁶-ethanoguanine (N1,O⁶-EG). This intermediate covalently links to the opposing cytosine base via the N³ position, creating a cytotoxic 1-(3-cytosinyl),2-(1-guanyl)ethane cross-link (G-C cross-link). This interstrand cross-link (ICL) prevents DNA strand separation during replication and transcription, causing replication fork collapse and double-strand breaks (DSBs) [6] [8]. Additional lesions include:

  • N7-chloroethylguanine (N7-ClEtG): Less mutagenic but contributes to overall genotoxicity.
  • Phosphotriester formation: Alters DNA backbone conformation.
  • Intrastrand cross-links: Between adjacent guanine residues (G-G cross-links) [6] [10].

Table 1: Primary DNA Lesions Induced by Fotemustine

DNA LesionFormation MechanismBiological Consequence
O⁶-ChloroethylguanineSN1 alkylation at guanine O⁶Precursor to interstrand cross-links
N1,O⁶-EthanoguanineIntramolecular rearrangementTransitional intermediate
G-C Interstrand Cross-linkCovalent guanine-cytosine bondReplication blockade, DSBs, apoptosis
N7-ChloroethylguanineSN1 alkylation at guanine N7Base excision repair substrate
G-G Intrastrand Cross-linkBifunctional alkylationDNA distortion, NER recruitment

Blood-Brain Barrier Permeability & Lipophilicity-Driven Pharmacokinetics

Fotemustine demonstrates superior central nervous system (CNS) penetration compared to other nitrosoureas (e.g., carmustine), attributed to its optimized molecular lipophilicity. The incorporation of an α-phosphonoalanine moiety replaces the traditional β-chloroethyl group, increasing its partition coefficient (log P). Experimental studies in rat cortex using bolus retrograde carotid infusion revealed a cerebrovascular permeability coefficient of 0.5 × 10⁻⁴ cm·s⁻¹, approximately 1.8-fold higher than carmustine (0.9 × 10⁻⁴ cm·s⁻¹) [1]. This enhanced lipophilicity facilitates passive diffusion across the blood-brain barrier (BBB) via transcellular transport, independent of active transporters [1] [7].

Pharmacokinetic studies in humans confirm rapid CNS distribution:

  • Cerebrospinal fluid (CSF) concentrations reach 23% of plasma levels within 45 minutes post-infusion.
  • Plasma clearance occurs within 3 hours, but brain tissue retention is prolonged due to covalent binding to cellular macromolecules [4] [9]. This pharmacokinetic profile underpins fotemustine’s efficacy against glioblastoma and brain metastases of melanoma [1] [2].

Table 2: Blood-Brain Barrier Permeability of Nitrosoureas

CompoundPermeability Coefficient (cm·s⁻¹)Lipophilicity (log P)CSF:Plasma Ratio (%)
Fotemustine0.5 × 10⁻⁴High (undisclosed)23%
Carmustine0.9 × 10⁻⁴Moderate<10%
LomustineNot reportedHigh15–20%

O⁶-Guanine Adduct Formation & MGMT-Mediated Resistance Modulation

The O⁶-ClEtG adduct is the central cytotoxic lesion of fotemustine, but its efficacy is counteracted by O⁶-methylguanine-DNA methyltransferase (MGMT), a DNA repair protein. MGMT confers resistance through suicidal direct reversal: its active-site cysteine (Cys145) accepts the chloroethyl group from O⁶-ClEtG, forming S-chloroethyl-Cys-MGMT. This irreversible reaction inactivates MGMT but prevents cross-link formation [6] [8].

Key resistance dynamics include:

  • MGMT expression levels inversely correlate with fotemustine sensitivity. Melanoma and glioma cell lines with >500 fmol/mg MGMT exhibit 10–50-fold resistance compared to MGMT-deficient cells [8].
  • Epigenetic silencing of the MGMT promoter via methylation sensitizes tumors to fotemustine.
  • MMR deficiency causes secondary resistance. MMR proteins (MSH2/MSH6) recognize O⁶-ClEtG-induced mismatches and trigger apoptosis. Loss of MSH2/MSH6 impairs this response, as observed in DTIC-resistant melanoma lines [8] [6].

Strategies to overcome resistance:

  • MGMT depletion: Pretreatment with O⁶-benzylguanine (O⁶-BG) depletes MGMT, sensitizing resistant cells (e.g., 100% apoptosis induction in MGMT+ MZ7 melanoma cells) [8].
  • Temozolomide sequencing: TMZ consumes MGMT via O⁶-MeG repair, enhancing fotemustine’s cross-linking efficiency [4].

Table 3: DNA Repair Pathways Targeting Fotemustine-Induced Lesions

Repair PathwaySubstrate Lesion(s)Effect on Fotemustine Efficacy
MGMT (direct reversal)O⁶-ClEtG, O⁶-MeGConfers resistance
Mismatch repair (MMR)O⁶-ClEtG/T mismatchesConfers sensitivity (apoptosis)
Base excision repair (BER)N7-ClEtG, N3-alkylAConfers resistance
Nucleotide excision repair (NER)G-C cross-linksConfers resistance

Thioredoxin Reductase Inhibition as a Secondary Cytotoxic Mechanism

Beyond DNA alkylation, fotemustine inhibits thioredoxin reductase (TrxR), a selenocysteine-containing oxidoreductase critical for maintaining cellular redox homeostasis. TrxR reduces oxidized thioredoxin (Trx), which supplies electrons to peroxiredoxins and ribonucleotide reductase. Fotemustine’s chloroethyl isocyanate metabolite covalently modifies the selenocysteine residue (Sec498) in the C-terminal active site of TrxR1 (cytoplasmic isoform), irreversibly inhibiting its reductase activity [3] [9].

Consequences of TrxR inhibition:

  • Oxidative stress accumulation: Loss of TrxR activity increases H₂O₂ levels, causing oxidative DNA damage and lipid peroxidation.
  • Depletion of deoxyribonucleotides: Ribonucleotide reductase inactivation halts dNTP synthesis, stalling DNA repair.
  • Synergy with alkylation damage: ROS amplify DSBs at cross-link sites, enhancing apoptosis. In glioblastoma stem cells (GSCs), which rely on TrxR for ROS management, this dual mechanism overcomes chemoresistance [5] [9].

Table 4: Secondary Targets of Fotemustine Beyond DNA

TargetInhibition MechanismDownstream Effects
Thioredoxin reductase (TrxR1)Alkylation of Sec498 residue↑ ROS, ↓ dNTPs, ↑ DNA damage
Glutathione reductaseIndirect (via ROS overload)Depletion of reduced glutathione (GSH)
Nuclear factor erythroid 2-related factor 2 (NRF2)Oxidative stress activationTransient antioxidant response

This multi-targeted action explains fotemustine’s efficacy in MGMT-proficient and MMR-deficient tumors, positioning it as a versatile alkylator with dual chemotherapeutic mechanisms [5] [9].

Compounds Mentioned:

  • Fotemustine
  • Carmustine (BCNU)
  • Lomustine
  • Temozolomide (TMZ)
  • O⁶-benzylguanine (O⁶-BG)
  • Thioredoxin reductase (TrxR)
  • O⁶-methylguanine-DNA methyltransferase (MGMT)

Properties

CAS Number

92118-27-9

Product Name

Fotemustine

IUPAC Name

1-(2-chloroethyl)-3-(1-diethoxyphosphorylethyl)-1-nitrosourea

Molecular Formula

C9H19ClN3O5P

Molecular Weight

315.69 g/mol

InChI

InChI=1S/C9H19ClN3O5P/c1-4-17-19(16,18-5-2)8(3)11-9(14)13(12-15)7-6-10/h8H,4-7H2,1-3H3,(H,11,14)

InChI Key

YAKWPXVTIGTRJH-UHFFFAOYSA-N

SMILES

CCOP(=O)(C(C)NC(=O)N(CCCl)N=O)OCC

Solubility

In water, 2600 mg/L at 25 °C (est)

Synonyms

diethyl-1-(3-(2-chloroethyl)-3-nitrosoureido)ethylphosphonate
fotemustine
Muphoran
Mustoforan
S 10036
S-10036

Canonical SMILES

CCOP(=O)(C(C)NC(=O)N(CCCl)N=O)OCC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.